molecular formula C13H14ClO5P B2631585 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate CAS No. 875577-93-8

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate

Cat. No.: B2631585
CAS No.: 875577-93-8
M. Wt: 316.67
InChI Key: HNSKHOXTQXRRLA-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate belongs to the coumarin-phosphonate hybrid family, characterized by the fusion of a coumarin backbone with a phosphonate ester group. The coumarin moiety consists of a benzopyrone system (2H-chromen-2-one) substituted with chlorine at position 3 and a methyl group at position 4. The phosphonate component, ethyl methylphosphonate, is attached via an ether linkage at the 7-hydroxy position of the coumarin scaffold.

Molecular Features :

  • Molecular Formula : $$ \text{C}{13}\text{H}{14}\text{ClO}_5\text{P} $$
  • SMILES : CCOP(=O)(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
  • InChIKey : HNSKHOXTQXRRLA-UHFFFAOYSA-N

The structural significance of this compound lies in its dual functionality:

  • Coumarin Core : Known for its photochemical properties and biological activities (e.g., anticoagulant, antimicrobial).
  • Phosphonate Group : Imparts stability against hydrolysis and enhances interactions with metalloenzymes, making it valuable in medicinal chemistry.

The chlorine atom at position 3 and methyl group at position 4 introduce steric and electronic effects that modulate reactivity. For instance, the electron-withdrawing chlorine may enhance the electrophilicity of the coumarin carbonyl, while the methyl group influences lipophilicity.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 3-Chloro-4-Methyl-2-Oxo-2H-Chromen-7-Yl Ethyl Methylphosphonate

Adduct m/z Predicted CCS (Ų)
[M+H]+ 317.03401 165.4
[M+Na]+ 339.01595 177.0
[M-H]- 315.01945 170.8
[M+NH4]+ 334.06055 182.1

These CCS values, derived from ion mobility spectrometry predictions, reflect the compound’s conformational flexibility and potential intermolecular interactions in biological systems.

Historical Context in Coumarin-Phosphonate Hybrid Research

The synthesis of coumarin-phosphonate hybrids emerged from efforts to merge the bioactivity of coumarins with the metabolic stability of phosphonates. Early work focused on α-aminophosphonates as protease inhibitors, but recent advancements have explored coumarin hybrids for antimicrobial applications.

Key Developments :

  • Enzymatic Synthesis : Lipase-catalyzed Kabachnik–Fields reactions enabled solvent-free, high-yield (up to 92%) production of coumarin α-aminophosphonates, demonstrating the feasibility of green chemistry approaches.
  • Structure-Activity Relationships : Studies on analogs revealed that electron-donating substituents on the phenyl ring enhance antimicrobial activity against Escherichia coli strains, particularly those with lipopolysaccharide (LPS) modifications.

While 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate itself remains understudied, related compounds exhibit promising activity. For example, coumarin-based α-aminophosphonates show minimum inhibitory concentrations (MIC) as low as 0.06 µM against drug-resistant E. coli, comparable to conventional antibiotics.

Synthetic Challenges :

  • Steric hindrance from bulky aldehydes reduces reaction yields (e.g., 33% for naphthyl-substituted analogs).
  • The stability of the C-P bond in phosphonates necessitates careful optimization of reaction conditions to prevent hydrolysis.

Properties

IUPAC Name

3-chloro-7-[ethoxy(methyl)phosphoryl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClO5P/c1-4-17-20(3,16)19-9-5-6-10-8(2)12(14)13(15)18-11(10)7-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSKHOXTQXRRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate is in the development of pharmaceutical agents. Research has shown that compounds with chromenone structures exhibit various biological activities, including:

  • Antioxidant Activity : Studies suggest that derivatives of chromenones can scavenge free radicals, offering potential therapeutic benefits in oxidative stress-related diseases.
  • Anticancer Properties : Some derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, making them candidates for anticancer drug development.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide. The phosphonate moiety contributes to its efficacy in controlling pests and diseases in crops.

  • Pest Control : Research indicates that phosphonates can disrupt the metabolic pathways of certain pests, leading to their mortality.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of chromenone derivatives, including 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate. These compounds may protect neuronal cells from damage caused by toxins or ischemia, suggesting potential applications in treating neurodegenerative diseases.

Data Tables

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryAntioxidant agentsFree radical scavenging
Anticancer agentsInduction of apoptosis
Agricultural SciencePesticide/herbicidePest mortality
NeuroprotectionNeuroprotective agentsProtection against neuronal damage

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate exhibited significant cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pest Control Efficacy

In agricultural trials, the application of this compound as a pesticide resulted in a marked reduction in pest populations on treated crops compared to untreated controls. The study indicated that the phosphonate group played a crucial role in enhancing the bioactivity against specific insect pests.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Nerve Agent Simulants

The compound belongs to a class of coumarin-based organophosphonate simulants, which include:

Compound Name Phosphonate Substituent Simulated Nerve Agent Key Structural Features
3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate Ethyl methylphosphonate VX Chloro and methyl on coumarin; ethyl phosphonate
3-Cyano-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate (CMP) Cyclohexyl methylphosphonate Cyclosarin (GF) Cyano group; bulky cyclohexyl substituent
3-Cyano-4-methyl-2-oxo-2H-chromen-7-yl (3,3-dimethylbutan-2-yl) methylphosphonate (PiMP) 3,3-Dimethylbutan-2-yl methylphosphonate Soman (GD) Branched alkyl chain for steric mimicry
Ethyl (4-nitrophenyl) dimethylphosphoramidate (NEDPA) Dimethylphosphoramidate Tabun (GA) Nitrophenyl group; phosphoramidate linkage

Key Differences :

  • Substituent Effects : The ethyl methylphosphonate group in the target compound provides moderate hydrophobicity, balancing solubility in biological matrices and membrane permeability. In contrast, CMP’s cyclohexyl group increases hydrophobicity, slowing metabolic clearance .
  • Chromophore Modifications: The chloro and methyl groups on the coumarin ring enhance stability and alter UV absorption profiles compared to cyano-substituted analogs like CMP and PiMP .
  • Reactivity : Phosphonate esters (e.g., EMP, CMP) hydrolyze more slowly than phosphoramidates (e.g., NEDPA), influencing their persistence in environmental and biological systems .

Metabolic and Toxicological Profiles

Studies in human liver microsomes (HLMs) reveal distinct metabolic pathways:

  • Target Compound: Predominantly undergoes oxidative dealkylation at the ethyl phosphonate group, yielding methylphosphonic acid derivatives. The chloro substituent may reduce cytochrome P450 binding affinity compared to cyano analogs .
  • CMP and PiMP : Bulkier phosphonate substituents (cyclohexyl, 3,3-dimethylbutan-2-yl) hinder enzymatic hydrolysis, leading to prolonged half-lives in vitro .
  • NEDPA : The phosphoramidate linkage is susceptible to amidase-mediated cleavage, mimicking tabun’s detoxification pathway .

Structural analogs such as CMP and PiMP exhibit lower acute toxicity compared to their nerve agent counterparts, aligning with their use as simulants .

Biological Activity

3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Table 1: Structural Information

PropertyValue
Molecular FormulaC13H14ClO5P
SMILESCCOP(=O)(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
InChIInChI=1S/C13H14ClO5P/c1-4-17-20(3,16)19-9-5-6-10-8(2)12(14)13(15)18-11(10)7-9/h5-7H,4H2,1-3H3
InChIKeyHNSKHOXTQXRRLA-UHFFFAOYSA-N

The biological activity of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate is primarily attributed to its interaction with cholinergic systems. Compounds with similar structures have been studied for their ability to act as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

  • Cholinesterase Inhibition : Research indicates that compounds with phosphonate groups can exhibit significant inhibition of acetylcholinesterase (AChE). A study demonstrated that certain oxime derivatives could reactivate AChE inhibited by organophosphates, suggesting potential therapeutic applications for neuroprotection .
  • Antimicrobial Activity : The chromenone structure has been associated with antimicrobial properties. A related study found that chromenone derivatives exhibited antibacterial activity against various pathogens, indicating that 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl ethyl methylphosphonate may possess similar effects .
  • Antioxidant Properties : Some studies have highlighted the antioxidant potential of chromenone derivatives. These properties are beneficial in reducing oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinesterase InhibitionPotential use in treating neurodegenerative diseases
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress in cells

Q & A

Q. Table 1: Reaction Conditions for Phosphorylation

ReagentSolventBaseYield (%)Reference
Ethyl methylphosphonochloridateDCMEt₃N85–92
Diethyl chlorophosphateTHFPyridine78–84

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

Answer:
A combination of ¹H/¹³C NMR, IR, and HRMS is essential. Key features include:

  • ¹H NMR : A singlet at δ 2.4–2.6 ppm (C4-methyl), a doublet for the chromenone C3 proton (δ 6.8–7.1 ppm), and multiplet signals for the ethyl methylphosphonate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • IR : Strong absorption at 1720–1740 cm⁻¹ (2-oxo chromenone) and 1250–1280 cm⁻¹ (P=O stretch) .
  • HRMS : Exact mass [M+H]⁺ calculated for C₁₃H₁₆ClO₆P: 350.0352 .

Q. Table 2: Characteristic Spectral Data

TechniqueKey PeaksFunctional Group
¹H NMRδ 2.5 (s, 3H)C4-methyl
IR1735 cm⁻¹Chromenone carbonyl
HRMS350.0352 [M+H]⁺Molecular ion

Advanced: How can researchers resolve contradictions in reported reaction yields for phosphorylation of 7-hydroxy chromenones?

Answer: Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of phosphonochloridates or incomplete substitution). To mitigate:

  • Control moisture : Use anhydrous solvents and inert atmosphere .
  • Optimize stoichiometry : A 1.2:1 molar ratio of phosphonochloridate to chromenol minimizes unreacted starting material .
  • Monitor reaction progress : TLC (Rf 0.5 in hexane:EtOAc 7:3) or in situ ³¹P NMR to track phosphorylation .

Q. Table 3: Variables Impacting Yield

VariableOptimal ConditionYield Improvement (%)
SolventDCM (vs. THF)+15
BaseEt₃N (vs. pyridine)+10
Temperature0°C → RT+8

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is widely used to model:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with electrophilic reactivity at the phosphonate group .
  • Electrostatic Potential (ESP) : Maps highlight nucleophilic regions (e.g., carbonyl oxygen) for derivatization .

Q. Table 4: DFT Parameters for Electronic Analysis

ParameterValueSoftwareReference
Basis Set6-311+G(d,p)Gaussian 09
Solvent ModelPCM (CHCl₃)

Advanced: How to analyze crystal packing and intermolecular interactions in derivatives of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen bonding : Between the chromenone carbonyl and adjacent methyl/chloro groups (d = 2.8–3.0 Å) .
  • π-π stacking : Offset interactions (3.5 Å) stabilize the lattice in halogenated analogs .

Q. Table 5: Crystallographic Data (Example)

ParameterValueCompound Analog
Space GroupP2₁/c8-Formyl-4-methyl-2-oxo chromenone
Z’1
R-factor0.042

Advanced: What strategies enable regioselective substitution on the chromenone core?

Answer: Regioselectivity is controlled by:

  • Electronic directing groups : The 7-hydroxy group activates the C8 position for electrophilic substitution (e.g., formylation) .
  • Steric effects : Bulky substituents at C4 (methyl) hinder reactivity at C3 .

Q. Table 6: Substitution Patterns

PositionReactivity DriverExample Reaction
C7Nucleophilic (phosphorylation)
C8Electrophilic (formylation)

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